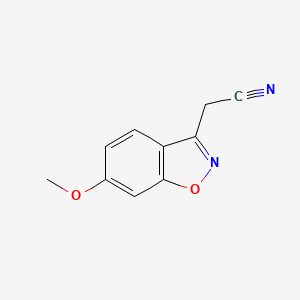
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol
Vue d'ensemble
Description
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves the intramolecular Friedel-Crafts alkylation of N-(methoxyphenyl)-3-chloropropionamides. This reaction is catalyzed by triethylamine in diphenyl ether . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes critical for microbial and cancer cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antimicrobial properties.
3,4-Dihydroquinolin-2-one: Studied for its anticancer activities.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Investigated for its potential therapeutic applications.
Uniqueness
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol stands out due to its unique structure, which combines the quinolone core with a phenyl-methanone moiety. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
24206-41-5 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H15NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-9,15,18H,10-11H2 |
Clé InChI |
HLZVBZIVGUMJEC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C2C1O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Iodo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8567721.png)



![2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B8567757.png)


![2-[3-(Pyridin-4-ylethynyl)phenyl]pyrazine](/img/structure/B8567781.png)
![2-Bromo-1-[3-(tert-butyliminomethyl)-4-hydroxyphenyl]ethanone](/img/structure/B8567783.png)
![6-Chloro-N4-[(2-chlorophenyl)methyl]-2,4-pyrimidinediamine](/img/structure/B8567789.png)
![4-[(4-Ethenylphenyl)methoxy]butan-1-OL](/img/structure/B8567805.png)


![Ethyl 2-methyl-3-[(methylsulfonyl)oxy]benzoate](/img/structure/B8567820.png)
